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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427 Get Quote

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups

within a molecule. The IR spectrum of 4-Allyloxybenzaldehyde reveals characteristic

absorption bands corresponding to its aldehyde, ether, alkene, and aromatic moieties. This

guide provides a detailed comparison of its spectrum with related compounds, supported by

experimental data, to aid researchers in its identification and characterization.

Comparative Analysis of IR Absorption Data
The interpretation of the IR spectrum of 4-Allyloxybenzaldehyde is facilitated by comparing it

to the spectra of simpler, related molecules: benzaldehyde and allyl phenyl ether.

Benzaldehyde provides the characteristic signals for the aromatic aldehyde group, while allyl

phenyl ether offers insights into the allyloxy portion of the molecule.

The table below summarizes the key observed and expected IR absorption frequencies for

these compounds.
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Functional
Group

Vibration
Type

Expected
Range
(cm⁻¹)

4-
Allyloxyben
zaldehyde
(Observed,
cm⁻¹)[1]

Benzaldehy
de
(Observed,
cm⁻¹)[2][3]
[4]

Allyl Phenyl
Ether
(Observed,
cm⁻¹)[5]

Aldehyde C=O Stretch

1740-1720

(Aromatic:

~1705)[6][7]

~1700 ~1700-1710 N/A

C-H Stretch

2850 & 2750

(two bands)

[6]

~2820, ~2720 ~2820, ~2720 N/A

Alkene =C-H Stretch
3100-3000[6]

[8]
~3080 N/A ~3080

C=C Stretch 1680-1640[9] ~1645 N/A ~1640

=C-H Bend

(out-of-plane)
1000-650[9] ~995, ~930 N/A ~990, ~925

Aromatic
C=C Stretch

(in-ring)
1600-1475[6]

~1600,

~1580, ~1510
~1600, ~1585 ~1600, ~1495

=C-H Stretch 3100-3000[9] ~3040 ~3070 ~3060

C-H Bend

(out-of-plane)
900-675[9]

~835 (p-

substituted)

~745, ~685

(monosubstit

uted)[3]

~750, ~690

(monosubstit

uted)

Ether
C-O-C

Stretch (Aryl)

1275-1200

(asymmetric)
~1250 N/A ~1240

1075-1020

(symmetric)
~1020 N/A ~1030

Key Spectral Features of 4-Allyloxybenzaldehyde
Aldehyde Group: The most prominent peak is the strong C=O stretching vibration around

1700 cm⁻¹. The presence of two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as
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Fermi doublets, are highly characteristic of the aldehyde C-H stretch and are crucial for

distinguishing an aldehyde from a ketone.[2][7]

Allyl Group: The alkene is identified by the =C-H stretch just above 3000 cm⁻¹ (~3080 cm⁻¹)

and a medium C=C stretching band around 1645 cm⁻¹.[8][9] Strong out-of-plane bending

vibrations for the terminal vinyl group are also expected and observed around 995 cm⁻¹ and

930 cm⁻¹.

Aromatic Ring: The benzene ring shows characteristic C=C in-ring stretching vibrations at

approximately 1600, 1580, and 1510 cm⁻¹. Aromatic =C-H stretches appear as weak bands

above 3000 cm⁻¹. The out-of-plane C-H bending vibration around 835 cm⁻¹ is indicative of

1,4- (or para-) disubstitution on the benzene ring.

Ether Linkage: A strong, characteristic asymmetric C-O-C stretching band for the aryl ether is

clearly visible around 1250 cm⁻¹. A corresponding symmetric stretch is observed near 1020

cm⁻¹.

The logical relationship between the molecule's structure and its IR spectrum is visualized

below.

Caption: Functional groups of 4-Allyloxybenzaldehyde and their IR regions.

Experimental Protocol: Fourier Transform Infrared
(FT-IR) Spectroscopy
This section outlines a standard procedure for acquiring the IR spectrum of a liquid or low-

melting solid sample like 4-Allyloxybenzaldehyde.

Objective: To obtain a high-resolution infrared spectrum of the analyte for functional group

identification.

Apparatus and Materials:

Fourier Transform Infrared (FT-IR) Spectrometer

Sample holder (e.g., KBr plates for liquid film)
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Analyte: 4-Allyloxybenzaldehyde

Solvent for cleaning (e.g., acetone, isopropanol)

Lens paper/soft tissues

Procedure:

Background Spectrum Acquisition:

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

Initiate the control software and select the background scan mode.

Acquire a background spectrum. This measures the absorbance of ambient air (CO₂ and

H₂O vapor) and the instrument optics, which will be subtracted from the sample spectrum.

Sample Preparation (Liquid Film Method):

Place one clean, dry KBr plate on a flat surface.

Apply one to two small drops of the liquid 4-Allyloxybenzaldehyde to the center of the

plate.

Carefully place a second KBr plate on top, spreading the sample into a thin, uniform film.

Avoid trapping air bubbles.

Sample Spectrum Acquisition:

Place the KBr plate assembly into the sample holder in the spectrometer's sample

compartment.

Close the compartment lid to maintain a consistent atmosphere.

In the software, select the sample scan mode.

Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio. The software will automatically subtract the previously collected background
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spectrum.

Data Processing and Analysis:

The resulting spectrum will be displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Use the software tools to label the peaks corresponding to the major absorption bands.

Compare the peak positions (in cm⁻¹) with established correlation tables and reference

spectra to identify the functional groups present.

Cleaning:

Disassemble the KBr plates and clean them thoroughly with a suitable solvent and soft

lens paper.

Store the plates in a desiccator to prevent fogging from moisture absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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